1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)azepane
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Overview
Description
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)azepane is a complex organic compound featuring a unique structure that includes a tert-butylthio group, a methylpyridine ring, and an azepane ring
Preparation Methods
The synthesis of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)azepane typically involves multiple steps, starting with the preparation of the tert-butylthio group and the methylpyridine ring. The tert-butylthio group can be introduced via the reaction of tert-butyl chloride with thiourea, followed by hydrolysis . The methylpyridine ring can be synthesized through a series of reactions involving pyridine derivatives . The final step involves the formation of the azepane ring, which can be achieved through cyclization reactions under specific conditions .
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)azepane undergoes various types of chemical reactions, including:
Oxidation: The tert-butylthio group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)azepane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)azepane involves its interaction with specific molecular targets and pathways. The tert-butylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity . The pyridine ring can interact with various receptors and enzymes, modulating their function . The azepane ring may contribute to the compound’s overall stability and bioavailability .
Comparison with Similar Compounds
1-(5-(tert-Butylthio)-3-methylpyridin-2-yl)azepane can be compared with other similar compounds, such as:
tert-Butylthiol: A simpler compound with a similar tert-butylthio group but lacking the pyridine and azepane rings.
Methylpyridine derivatives: Compounds with similar pyridine rings but different substituents.
Azepane derivatives: Compounds with similar azepane rings but different substituents on the pyridine ring.
The uniqueness of this compound lies in its combination of these three functional groups, which confer specific chemical and biological properties .
Properties
Molecular Formula |
C16H26N2S |
---|---|
Molecular Weight |
278.5 g/mol |
IUPAC Name |
1-(5-tert-butylsulfanyl-3-methylpyridin-2-yl)azepane |
InChI |
InChI=1S/C16H26N2S/c1-13-11-14(19-16(2,3)4)12-17-15(13)18-9-7-5-6-8-10-18/h11-12H,5-10H2,1-4H3 |
InChI Key |
YKPKNJZOFGISJO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCCC2)SC(C)(C)C |
Origin of Product |
United States |
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